molecular formula C9H11Cl2N B1435612 (R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1637453-67-8

(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B1435612
CAS No.: 1637453-67-8
M. Wt: 204.09 g/mol
InChI Key: JRYBHXVWIQBARN-SBSPUUFOSA-N
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Description

®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry and pharmacology. This compound is a selective dopamine D1-like receptor antagonist, which means it can block the action of dopamine at these receptors. It is also known to interact with serotonin receptors, making it a compound of interest in neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group in 5-chloro-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reductive amination process, often using reagents like ammonium formate and palladium on carbon (Pd/C).

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.

    Automated Amination: Employing automated systems for the reductive amination to ensure consistency and efficiency.

    Purification: Utilizing crystallization and filtration techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

    Oxidation: Produces 5-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in various substituted indene derivatives.

Scientific Research Applications

®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Neuropharmacology: Used to study the role of dopamine and serotonin receptors in the brain.

    Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurological disorders such as schizophrenia and Parkinson’s disease.

    Biochemistry: Employed in receptor binding studies to understand the interaction between ligands and receptors.

    Industrial Applications: Utilized in the synthesis of other pharmacologically active compounds.

Mechanism of Action

The primary mechanism of action of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with dopamine D1-like receptors. By binding to these receptors, it inhibits the action of dopamine, which can modulate neurotransmission and affect various neurological processes. Additionally, its interaction with serotonin receptors contributes to its effects on mood and cognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific binding affinity for dopamine D1-like receptors and its additional interaction with serotonin receptors. This dual activity makes it a valuable tool in neuropharmacological research and a potential candidate for developing new therapeutic agents.

Properties

IUPAC Name

(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYBHXVWIQBARN-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1N)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.